![molecular formula C21H22F2N2O3 B2796286 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide CAS No. 921567-31-9](/img/structure/B2796286.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
A study by Almansour et al. (2016) focuses on the synthesis of benzimidazole-tethered oxazepine hybrids, exploring their structural properties through X-ray diffraction and DFT studies. These compounds demonstrate potential in nonlinear optical (NLO) applications, highlighting the synthetic versatility and application potential of oxazepine derivatives in materials science (Almansour et al., 2016).
Novel Fused Oxazapolycyclic Skeletons
Petrovskii et al. (2017) described the synthesis of a novel nonplanar oxazapolyheterocycle with a strong blue emission, showcasing the compound's potential in the development of new materials for optical applications (Petrovskii et al., 2017).
Novel Fused Pentacyclic Systems
Research by Ukhin et al. (2011) led to the creation of a new fused pentacyclic system, demonstrating the innovative potential of such compounds in the development of new chemical entities with possibly unique biological or physical properties (Ukhin et al., 2011).
Heterocyclic Systems in Drug Discovery
A study by Ishichi et al. (2004) synthesized novel N-benzylcarboxamide derivatives of bicyclic compounds, showing significant NK1-antagonistic activity. This research indicates the therapeutic potential of heterocyclic compounds in drug development, particularly in receptor-targeted therapies (Ishichi et al., 2004).
Conformationally Rigid Analogs for Antiproliferative Activity
Kim et al. (2011) explored the synthesis of phenylpyrazolodiazepin-7-ones as rigid analogs of a previous scaffold, exhibiting potent antiproliferative activities on cancer cell lines. This underscores the importance of structural innovation in the search for more effective anticancer agents (Kim et al., 2011).
Mechanism of Action
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O3/c1-4-9-25-17-8-6-14(11-18(17)28-12-21(2,3)20(25)27)24-19(26)13-5-7-15(22)16(23)10-13/h5-8,10-11H,4,9,12H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGMTHBZVDLSDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide |
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